molecular formula C18H23N B8274580 3,5-Diisopropyl-4-aminobiphenyl CAS No. 389104-62-5

3,5-Diisopropyl-4-aminobiphenyl

Cat. No.: B8274580
CAS No.: 389104-62-5
M. Wt: 253.4 g/mol
InChI Key: SJXGUJDBIYKQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diisopropyl-4-aminobiphenyl is a useful research compound. Its molecular formula is C18H23N and its molecular weight is 253.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

389104-62-5

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

4-phenyl-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C18H23N/c1-12(2)16-10-15(14-8-6-5-7-9-14)11-17(13(3)4)18(16)19/h5-13H,19H2,1-4H3

InChI Key

SJXGUJDBIYKQTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dry nitrogen gas was bubbled into a mixture of 4-bromo-2,6-diisopropylaniline (35.1 g, 137 mmol), potassium phosphate tribasic monohydrate (126 g, 548 mmol) and 2-dicyclo-hexylphosphino-2′,6′-dimethoxybiphenyl [S-Phos] (2.250 g, 5.48 mmol) in toluene:water (10:1, 1400 mL) at room temperature for a period of 40 minutes. Pd2(dba)3 (1.255 g, 1.370 mmol) was then added to the mixture above. The reaction was refluxed under a nitrogen atmosphere and monitored by GC-MS. The reaction was complete after overnight refluxing. The reaction mixture was cooled down and the organic layer was separated, washed with water (3×) and filtered through a bed of Celite®. Toluene was removed in vacuum to give a crude oil which was purified by silica gel column chromatography using hexane/AcOEt: 9/1 to 85/15 as eluants. Pure fractions were distilled to afford the title compound as an oil (17.43 g, 50% yield).
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
catalyst
Reaction Step One
Quantity
1.255 g
Type
catalyst
Reaction Step Two
Yield
50%

Synthesis routes and methods II

Procedure details

4-bromo-2,6-diisopropylaniline (16 g, 62.5 mmol), (PPh3)4Pd (2.2 g, 1.9 mmol), phenylboronic acid (11 g, 87.5 mmol), K3PO4 (26 g, 187 mmol), 400 mL of toluene and 40 mL of water were charged and heated up to reflux for overnight. The reaction mixture was purified by column and distillation method to give 9 g liquid (57% yield).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
57%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.